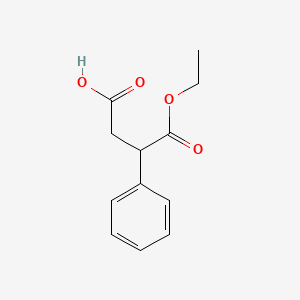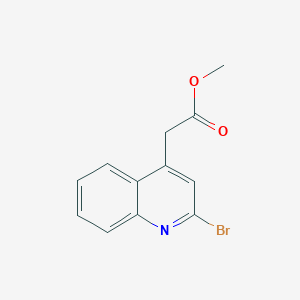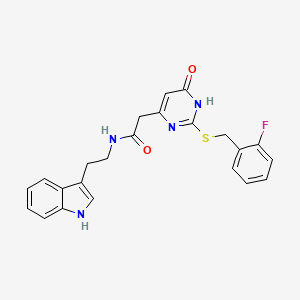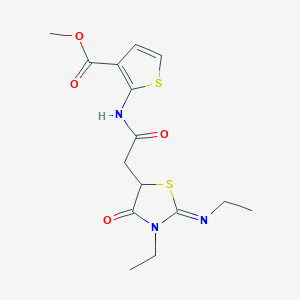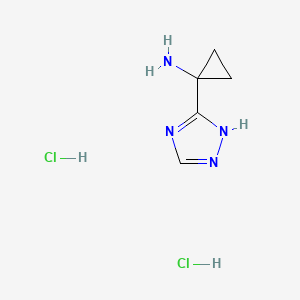
1-(1H-1,2,4-Triazol-5-yl)cyclopropan-1-amine;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(1H-1,2,4-Triazol-5-yl)cyclopropan-1-amine;dihydrochloride” is a derivative of 1,2,4-triazole . The 1,2,4-triazole ring is a significant heterocycle that exhibits broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has attracted much attention due to their broad biological activities . Two complementary pathways for the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides were proposed and successfully realized in the synthesis of 20 representative examples . The choice of the pathway and sequence of the introduction of reagents to the reaction depended on the amine nucleophilicity .Molecular Structure Analysis
The molecular structure of “1-(1H-1,2,4-Triazol-5-yl)cyclopropan-1-amine;dihydrochloride” can be confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The IR absorption spectra of the compound were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .Chemical Reactions Analysis
The chemical reactions involving “1-(1H-1,2,4-Triazol-5-yl)cyclopropan-1-amine;dihydrochloride” can be analyzed by studying the reactions of its derivatives. For instance, the 1H-NMR spectrum of compounds showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(1H-1,2,4-Triazol-5-yl)cyclopropan-1-amine;dihydrochloride” can be determined by various techniques. For instance, its InChI Code is "1S/C6H10N4.2ClH/c7-6(1-2-6)3-5-8-4-9-10-5;;/h4H,1-3,7H2,(H,8,9,10);2*1H" .科学的研究の応用
Synthesis and Antimicrobial Activities
1-(1H-1,2,4-Triazol-5-yl)cyclopropan-1-amine;dihydrochloride, as part of 1,2,4-triazole derivatives, has been studied for its antimicrobial activities. Research by Bektaş et al. (2007) found that certain 1,2,4-triazole derivatives possess good or moderate activities against various microorganisms, indicating their potential in antimicrobial applications (Bektaş et al., 2007).
Intramolecular Amination
Research by Skvorcova et al. (2017) explored the intramolecular amination of cyclopropylmethyl cation, which is relevant to compounds like 1-(1H-1,2,4-Triazol-5-yl)cyclopropan-1-amine. The study provides insights into the synthesis of related cyclobutane derivatives, contributing to the understanding of the chemical behavior of such compounds (Skvorcova et al., 2017).
Microwave-Assisted Synthesis
Tan et al. (2017) reported on the microwave-assisted synthesis of propanamides, using 5-amino-1,2,4-triazoles as a building block. This research highlights the utility of 1,2,4-triazole compounds in synthesizing structurally diverse compounds, underscoring their versatility in chemical synthesis (Tan et al., 2017).
Synthesis and Biological Activity
Noolvi et al. (2014) explored the synthesis of azetidine-2-one derivatives of 1H-benzimidazole, which includes 1,2,4-triazole structures. Their research examined the antibacterial and cytotoxic properties of these compounds, contributing to our understanding of the biological activities of 1,2,4-triazole derivatives (Noolvi et al., 2014).
Photophysical Properties
Guo et al. (2021) described the synthesis of fully substituted 1H-1,2,4-triazol-3-amines, demonstrating their potential in organic and medicinal chemistry, as well as in optical materials. This study indicates the application of such compounds in diverse fields, including their photophysical properties (Guo et al., 2021).
Interaction with Metal Ions
Research by Aguiari et al. (1992) on Schiff bases, including those derived from triazole compounds, showed interactions with metal ions. This study provides insight into the use of 1,2,4-triazole derivatives in the field of coordination chemistry (Aguiari et al., 1992).
Luminescent Metal Organic Frameworks
Das and Mandal (2018) developed amine-decorated luminescent metal organic frameworks (MOFs) using triazine-based dicarboxylate ligands, which include triazole structures. Their research suggests applications in gas/vapor sorption and sensing of environmental pollutants (Das & Mandal, 2018).
Aerobic Oxidative Cycloaddition
Bai et al. (2015) demonstrated a synthetic approach for 1,2,3-triazoles, relevant to the study of 1-(1H-1,2,4-Triazol-5-yl)cyclopropan-1-amine derivatives. Their method facilitated the creation of disubstituted triazoles under metal-free and azide-free conditions, showcasing the synthetic versatility of triazole compounds (Bai et al., 2015).
作用機序
Target of Action
Similar compounds with a 1,2,4-triazole scaffold have been reported to have a wide range of biological activities .
Mode of Action
It’s known that the reaction occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond .
Biochemical Pathways
Compounds with a 1,2,4-triazole ring are known to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Pharmacokinetics
Compounds with a 1,2,4-triazole ring are known to improve pharmacokinetic properties .
Safety and Hazards
The safety information for “1-(1H-1,2,4-Triazol-5-yl)cyclopropan-1-amine;dihydrochloride” indicates that it has a GHS07 signal word “Warning” with hazard statements H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
1-(1H-1,2,4-triazol-5-yl)cyclopropan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4.2ClH/c6-5(1-2-5)4-7-3-8-9-4;;/h3H,1-2,6H2,(H,7,8,9);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKWNKDCPKYUKNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=NC=NN2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine](/img/structure/B2966071.png)
![5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B2966072.png)
![6-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2966074.png)
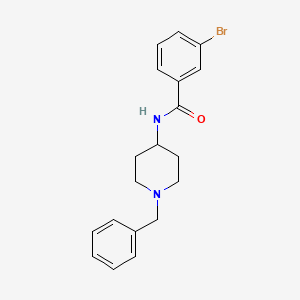
![3-[(2,4-Dichlorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2966078.png)

![Methyl 3-[(4-Methoxyphenyl)amino]propanoate](/img/structure/B2966084.png)
![N-(2-methylphenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide](/img/structure/B2966085.png)
![(2,4-dimethoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2966086.png)
![8-(3-Chloro-4-methylphenyl)-3-ethyl-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2966088.png)
